molecular formula C20H22N4O2S B2827318 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide CAS No. 2097858-26-7

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide

Cat. No.: B2827318
CAS No.: 2097858-26-7
M. Wt: 382.48
InChI Key: DJQXEWUBWUUFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates a quinazolinone core, a scaffold known in scientific literature for its diverse biological activities. The molecule also features a thiophene ring and a pyrrolidine group, which are common in pharmaceuticals and are often included to optimize properties like solubility and binding affinity. This specific molecular architecture suggests potential as a key intermediate or a tool compound for developing enzyme inhibitors or probing cellular signaling pathways. Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own experiments to confirm the compound's specific properties and mechanism of action for their unique research context.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-19(22-16-5-8-23(12-16)11-15-7-10-27-13-15)6-9-24-14-21-18-4-2-1-3-17(18)20(24)26/h1-4,7,10,13-14,16H,5-6,8-9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQXEWUBWUUFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pathways Involved: The exact pathways would depend on the specific biological context, but could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides

  • Structure : Features a propanamide backbone with a sulfanyl-linked oxadiazole-thiazole substituent.
  • Comparison : The oxadiazole-thiazole group may enhance electron-withdrawing properties and metabolic stability compared to the target compound’s quinazoline-pyrrolidine system. Such derivatives are often synthesized via hydrazine reflux and CS₂/KOH-mediated cyclization .
  • Inferred Activity : Thiazole-oxadiazole hybrids are associated with antimicrobial and anticancer activity due to sulfur-based redox interactions .

(E)-3-(Diethylamino)-N-(4-((6-(3-(diethylamino)propanamido)-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)phenyl)propanamide

  • Structure: Contains a diethylamino-substituted propanamide and a pyrroloquinazolinone core.
  • Comparison: The diethylamino groups increase hydrophobicity and basicity (predicted pKa ~9.5) compared to the target compound’s thiophene-pyrrolidine group. The extended conjugation in the quinazolinone may improve UV absorption for analytical detection .

3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

  • Structure: Benzotriazinone and triazolopyridine substituents.
  • The triazolopyridine group may introduce additional hydrogen-bonding sites .
  • Inferred Activity: Benzotriazinones are linked to topoisomerase inhibition, suggesting anticancer applications .

(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

  • Structure: Thiazolidinone with a benzylidene substituent and hydroxyphenyl group.
  • Comparison: The thioxo-thiazolidinone moiety introduces strong hydrogen-bonding capacity (predicted pKa ~9.53) and redox activity. The hydroxyphenyl group enhances solubility in polar solvents .
  • Inferred Activity: Thiazolidinones are known for anti-inflammatory and antidiabetic effects .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Analog from Analog from
Molecular Weight ~428.5 (estimated) 634.8 (exact) 398.5 (exact)
Key Substituents Quinazoline, thiophene Diethylamino, pyrroloquinazolinone Thiazolidinone, hydroxyphenyl
Predicted logP ~3.2 (moderate lipophilicity) ~4.1 (high lipophilicity) ~2.8 (moderate lipophilicity)
Hydrogen Bond Acceptors 5 8 5
pKa (Predicted) ~8.5 (quinazoline NH) ~9.5 (diethylamino) ~9.53 (thioxo group)

Research Implications

  • Target Selectivity: The thiophene-pyrrolidine group may confer selectivity for receptors with hydrophobic pockets (e.g., kinase ATP-binding sites), whereas diethylamino analogs () might target G-protein-coupled receptors .
  • Metabolic Stability: The absence of ester or thioester groups in the target compound (unlike ’s thiazolidinone) could reduce susceptibility to hydrolytic degradation .
  • Synthetic Complexity : The target compound’s pyrrolidine-thiophene linkage likely requires stereoselective synthesis, contrasting with the straightforward cyclization steps in oxadiazole derivatives () .

Biological Activity

The compound 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide represents a novel class of biologically active compounds with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazolinone family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of a thiophene ring and a pyrrolidine moiety enhances its pharmacological profile, potentially increasing its interaction with biological targets.

Biological Activity Overview

1. Antimicrobial Activity
Research indicates that derivatives of quinazolinone, similar to the compound , exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

2. Anticancer Potential
Quinazolinone derivatives have been extensively studied for their anticancer properties. The compound's structure suggests it may inhibit specific kinases involved in cancer cell proliferation. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways.

3. Anti-inflammatory Effects
Compounds in this class have demonstrated significant anti-inflammatory activity, often through the inhibition of cyclooxygenase enzymes (COX). For example, studies show that certain quinazolinone derivatives can inhibit COX-2 with varying efficacy, which is critical in managing inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as COX or specific kinases involved in tumor progression.
  • Receptor Modulation : It could interact with various receptors, leading to altered signaling pathways that affect cell survival and proliferation.
  • DNA Interaction : Some quinazolinones have been shown to intercalate DNA, thereby disrupting replication and transcription processes.

Case Study 1: Anticancer Efficacy

A study involving a series of quinazolinone derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity against breast cancer cell lines. The compound exhibited an IC50 value comparable to standard chemotherapeutics, indicating robust potential for further development.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of related compounds, one derivative showed a 47% inhibition of COX-2 at a concentration of 20 μM. This finding supports the hypothesis that structural modifications can enhance therapeutic efficacy against inflammatory conditions.

Data Summary

Activity Type IC50/Effectiveness Reference Study
AntimicrobialVaries by strain
AnticancerComparable to standards
Anti-inflammatory47% COX-2 inhibition at 20 μM

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the cyclization of quinazolinone precursors followed by coupling with the pyrrolidine-thiophene moiety. Key steps include:

  • Cyclocondensation : Formation of the 3,4-dihydroquinazolin-4-one core using reagents like diethyl oxalate or thiourea derivatives under reflux conditions .
  • Amide Coupling : Introduction of the propanamide linker via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the quinazolinone and the substituted pyrrolidine intermediate .
  • Functionalization : Thiophene incorporation via alkylation or reductive amination of the pyrrolidine nitrogen .
    Critical parameters include solvent choice (e.g., DMF or toluene), temperature control (60–100°C), and reaction time (12–48 hours). Post-synthesis purification often employs column chromatography or recrystallization .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR are used to confirm regiochemistry and substituent orientation, particularly distinguishing between diastereomers in the pyrrolidine-thiophene moiety .
  • LC-MS : Validates molecular weight and detects impurities (<1%) using reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% formic acid) .
  • HPLC : Quantifies purity (>95%) using UV detection at 254 nm, with mobile phases optimized for polar functional groups .
  • IR Spectroscopy : Identifies characteristic amide (1650–1700 cm⁻¹) and carbonyl (1720–1750 cm⁻¹) stretches .

Advanced: How can reaction conditions be optimized to improve synthetic yield during scale-up?

Answer:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a central composite design (CCD) can model interactions between temperature (70–90°C) and stoichiometric ratios (1:1.2–1:1.5) .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., hydrolysis of intermediates) by maintaining precise temperature and mixing .
  • In Situ Monitoring : Techniques like inline FTIR or Raman spectroscopy track reaction progress and detect intermediates, enabling real-time adjustments .

Advanced: What computational methods are used to predict biological targets and resolve discrepancies between in silico and experimental data?

Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to predict binding affinities. Adjustments to force fields (e.g., AMBER) improve accuracy for heterocyclic systems .
  • MD Simulations : All-atom molecular dynamics (100 ns trajectories) assess stability of ligand-protein complexes, identifying key residues (e.g., His310 in kinase targets) .
  • QSAR Validation : Comparative quantitative structure-activity relationship (QSAR) models reconcile conflicting bioactivity data by analyzing substituent effects (e.g., electron-withdrawing groups on thiophene enhancing binding) .

Basic: What initial biological screening assays are recommended for this compound?

Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase Glo for ATPase activity) at 10 µM concentrations .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and fungal (C. albicans) strains, with MIC values reported .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293 or HepG2) to establish IC50 values .

Advanced: How can researchers address low solubility and bioavailability in pharmacological studies?

Answer:

  • Co-Crystallization : Screening with co-formers (e.g., succinic acid) improves aqueous solubility via hydrogen-bonding networks .
  • Prodrug Design : Esterification of the propanamide carbonyl enhances membrane permeability, with enzymatic cleavage (e.g., esterases) releasing the active compound .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm diameter) increase circulation time, validated by dynamic light scattering (DLS) .

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Quantifies thermal stabilization of target proteins (e.g., kinases) in lysates after compound treatment, using Western blot or MS detection .
  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (ka/kd) on immobilized protein chips, with buffer optimization (e.g., PBS + 0.05% Tween-20) to reduce nonspecific binding .
  • CRISPR-Cas9 Knockout : Correlates loss of bioactivity in target-deficient cell lines to confirm mechanism .

Basic: How is stereochemical integrity maintained during synthesis?

Answer:

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H (hexane/isopropanol, 90:10) to verify >99% ee .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP in palladium-catalyzed couplings) ensure retention of configuration at the pyrrolidine nitrogen .

Advanced: What metabolomic approaches identify off-target effects or toxicity?

Answer:

  • High-Resolution LC-MS/MS : Untargeted metabolomics (Q-TOF instruments) detects perturbations in pathways (e.g., glutathione depletion) using databases like METLIN .
  • CYP450 Inhibition Assays : Fluorescent probes (e.g., Vivid CYP3A4) assess hepatic metabolism interference .

Advanced: How are data contradictions resolved between in vitro and in vivo efficacy studies?

Answer:

  • PK/PD Modeling : Compares plasma concentration-time profiles (e.g., Cmax, AUC) with target engagement biomarkers to identify bioavailability bottlenecks .
  • Tissue Distribution Studies : LC-MS/MS quantifies compound levels in organs (e.g., liver vs. tumor), explaining discordant efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.